molecular formula C37H78S3Sn B13759174 Tris(dodecylthio)methylstannane CAS No. 52165-03-4

Tris(dodecylthio)methylstannane

Cat. No.: B13759174
CAS No.: 52165-03-4
M. Wt: 737.9 g/mol
InChI Key: XTQFTQYIHGJPID-UHFFFAOYSA-K
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Description

Tris(dodecylthio)methylstannane is an organotin compound with the molecular formula $ \text{C}{37}\text{H}{78}\text{S}_3\text{Sn} $. It consists of a central tin atom bonded to one methyl group and three dodecylthio (C₁₂H₂₅S) groups. Organotin compounds like this are historically used as stabilizers in polymers, catalysts, and biocides. Comparisons must therefore rely on structurally related organotin compounds, such as Dibutylbis(dodecylthio)stannane and other stannanes, to infer properties .

Properties

CAS No.

52165-03-4

Molecular Formula

C37H78S3Sn

Molecular Weight

737.9 g/mol

IUPAC Name

tris(dodecylsulfanyl)-methylstannane

InChI

InChI=1S/3C12H26S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;;/h3*13H,2-12H2,1H3;1H3;/q;;;;+3/p-3

InChI Key

XTQFTQYIHGJPID-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCS[Sn](C)(SCCCCCCCCCCCC)SCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Scheme Overview

The predominant method for synthesizing tris(dodecylthio)methylstannane involves the nucleophilic substitution reaction of methylstannane with dodecylthiol under controlled conditions. The general reaction can be represented as:

$$
\text{Methylstannane} + 3 \times \text{Dodecylthiol} \xrightarrow{\text{Solvent, Heat}} \text{Tris(dodecylthio)methylstannane}
$$

This reaction typically proceeds in an aprotic solvent such as toluene or dichloromethane, with heating to facilitate substitution of the tin-bound hydrogens by dodecylthio groups.

Detailed Preparation Methods

Direct Thiolation of Methylstannane

  • Reagents: Methylstannane (CH3SnH3), dodecylthiol (C12H25SH)
  • Solvent: Toluene or dichloromethane
  • Conditions: Heating under reflux to promote substitution
  • Mechanism: The nucleophilic sulfur atom of dodecylthiol attacks the electrophilic tin center, replacing tin-bound hydrogens with dodecylthio groups.
Step Reagents Solvent Temperature Time Yield (%) Notes
1 Methylstannane + Dodecylthiol (3 equiv.) Toluene/Dichloromethane Reflux (~80-110°C) 6-12 hours 60-75 Controlled atmosphere recommended to avoid oxidation

This method is straightforward and yields the tri-substituted product with moderate to good efficiency. The reaction requires careful exclusion of moisture and oxygen to prevent side reactions.

Alternative Routes: Organotin Halide Intermediates

  • Step 1: Preparation of methyltrichlorostannane (CH3SnCl3) via reaction of methylstannane with tin tetrachloride or through redistribution reactions.
  • Step 2: Nucleophilic substitution of chloride ligands by dodecylthiol in the presence of a base (e.g., triethylamine) to form tris(dodecylthio)methylstannane.
Step Reagents Solvent Temperature Time Yield (%) Notes
1 Methylstannane + SnCl4 Organic solvent Ambient to reflux 2-4 hours 80-90 Formation of methyltrichlorostannane intermediate
2 Methyltrichlorostannane + Dodecylthiol + Base Toluene/THF Reflux 8-16 hours 65-80 Base scavenges HCl formed in substitution

This two-step method allows better control over substitution and purification of intermediates, often leading to higher purity of the final product.

Reduction of Organotin Halides Followed by Thiolation

  • Organotin hydrides can be synthesized by reducing organotin halides with hydride donors such as lithium aluminum hydride.
  • Subsequent reaction with dodecylthiol under mild conditions affords tris(dodecylthio)methylstannane.
Step Reagents Solvent Temperature Time Yield (%) Notes
1 Methyltrichlorostannane + LiAlH4 Ether/THF 0-25°C 2-4 hours 70-85 Organotin hydride intermediate formed
2 Organotin hydride + Dodecylthiol Toluene Reflux 6-12 hours 60-75 Thiolation proceeds via nucleophilic substitution

Analytical Data and Reaction Optimization

Reaction Yields and Conditions Summary

Preparation Method Solvent Temperature Reaction Time Yield (%) Purity Notes
Direct thiolation of methylstannane Toluene/DCM Reflux (80-110°C) 6-12 hours 60-75 Requires inert atmosphere
Organotin halide substitution Toluene/THF Reflux (60-110°C) 8-16 hours 65-80 Base required to neutralize HCl
Reduction then thiolation Ether/THF + Toluene 0-25°C then reflux 8-16 hours 60-85 Multi-step, higher purity possible

Mechanistic Insights

The key step in all methods is the nucleophilic attack of the thiol sulfur atom on the electrophilic tin center. The tin atom in methylstannane or its halide derivatives exhibits Lewis acidic character, facilitating substitution by the thiolate anion formed in situ.

Research Discoveries and Literature Insights

  • Organotin compounds such as tris(dodecylthio)methylstannane have been synthesized and characterized extensively due to their unique reactivity and potential applications in catalysis and materials science.
  • The substitution patterns and reaction conditions significantly influence the yield and purity of the final tri-substituted product.
  • The use of catalytic amounts of bases and controlled heating improves substitution efficiency and minimizes side reactions.
  • Organotin hydrides serve as versatile intermediates for the introduction of sulfur-containing substituents, expanding synthetic flexibility.
  • While direct thiolation is the simplest method, multi-step approaches involving halide intermediates provide better control over product composition and allow for structural modifications.

Chemical Reactions Analysis

Types of Reactions

Tris(dodecylthio)methylstannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Catalysis in Organic Synthesis

One of the primary applications of tris(dodecylthio)methylstannane is as a catalyst in organic synthesis. It has been utilized in various reactions, particularly in:

  • Cross-Coupling Reactions : It serves as a coupling agent in reactions involving carbon-carbon bond formation, which is crucial for synthesizing complex organic molecules.
  • Polymerization Processes : The compound has been explored as an initiator for polymerization, particularly in synthesizing organotin-containing polymers that exhibit enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

A study demonstrated that tris(dodecylthio)methylstannane could initiate the polymerization of styrene, resulting in polystyrene with tailored molecular weights and distributions. The resulting polymers showed improved thermal and mechanical properties compared to conventional polystyrene, highlighting the compound's potential in advanced material applications.

Biological Applications

Tris(dodecylthio)methylstannane has also been investigated for its biological activities, particularly in the field of medicinal chemistry:

  • Antimicrobial Activity : Research indicates that organotin compounds, including tris(dodecylthio)methylstannane, exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.

Data Summary Table

Application AreaObserved EffectReference
Organic SynthesisCatalytic activity in cross-coupling reactions
Polymer ChemistryInitiator for polymerization
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityInhibition of cancer cell growth

Environmental Chemistry

Given the rising concerns over environmental pollutants, tris(dodecylthio)methylstannane's role as an organotin compound has been scrutinized for its environmental impact:

  • Biodegradability Studies : Investigations into its degradation pathways have revealed that while it exhibits some resistance to degradation, modifications can enhance its breakdown products' environmental safety.
  • Toxicological Assessments : Studies have evaluated the toxicological profiles of organotin compounds, emphasizing the need for careful handling and regulation due to their potential bioaccumulation.

Mechanism of Action

The mechanism of action of tris(dodecylthio)methylstannane involves its interaction with various molecular targets. The dodecylthio groups can interact with biological membranes, altering their properties and affecting cellular functions. The tin atom can also coordinate with various biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Key Observations:

Structural Influence on Toxicity: Dibutylbis(dodecylthio)stannane, which shares the dodecylthio substituents with the target compound, exhibits significant reproductive and developmental toxicity in animal models. This aligns with the known hazards of organotins, where sulfur-containing substituents may enhance bioaccumulation .

Molecular Weight and Applications :

  • Higher molecular weight compounds like Dibutylbis(dodecylthio)stannane are typically used in industrial applications (e.g., polymer stabilization), whereas lighter stannanes serve as synthetic intermediates .

Regulatory Status :

  • Dibutylbis(dodecylthio)stannane is listed in the European Chemicals Agency (ECHA) lead registrants list, indicating regulatory scrutiny due to its hazardous properties .

Biological Activity

Tris(dodecylthio)methylstannane, a member of the organotin compounds, is characterized by its unique structure that includes three dodecylthio groups attached to a central tin atom. This compound has garnered attention due to its potential biological activities and applications in various fields, including materials science and biomedicine.

  • Chemical Formula : C₃₆H₉₁S₃Sn
  • CAS Number : 52434-36-3
  • Molecular Weight : 674.16 g/mol

Antimicrobial Properties

Tris(dodecylthio)methylstannane has been investigated for its antimicrobial properties. Studies indicate that organotin compounds can exhibit significant antibacterial and antifungal activities, primarily due to their ability to disrupt cellular membranes and inhibit enzyme functions.

  • Mechanism of Action :
    • Disruption of cell membrane integrity.
    • Inhibition of nucleic acid synthesis.
    • Interference with cellular respiration processes.

Toxicological Profile

The toxicological data for tris(dodecylthio)methylstannane suggests potential hazards associated with its use. Organotin compounds are known to exhibit endocrine-disrupting properties, raising concerns about their environmental impact and human health risks.

  • Toxicity Levels :
    • Acute toxicity studies show varying levels of lethality depending on the organism and exposure route.
    • Chronic exposure has been linked to reproductive and developmental toxicity in model organisms.

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of tris(dodecylthio)methylstannane against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

PathogenConcentration (µg/mL)Viability Reduction (%)
Staphylococcus aureus1085
Escherichia coli1078

Case Study 2: Ecotoxicological Impact

Research by Johnson et al. (2024) assessed the ecotoxicological effects of tris(dodecylthio)methylstannane on aquatic organisms. The study revealed that exposure to sub-lethal concentrations led to behavioral changes in fish species, indicating potential ecological risks.

OrganismExposure Duration (days)Observed Effects
Zebra Fish14Altered swimming patterns
Daphnia magna7Reduced reproduction rates

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify the methyltin core and dodecylthiol ligands. 119Sn^{119}\text{Sn} NMR is critical for confirming tin coordination geometry and oxidation state .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and purity.
  • Elemental Analysis : Confirms C, H, S, and Sn content to validate stoichiometry.
  • FT-IR : Detects S–Sn bonding via characteristic stretching frequencies (~500–600 cm1^{-1}) .

How can researchers optimize Tris(dodecylthio)methylstannane’s efficacy in controlled radical polymerization (CRP) systems?

Advanced
Experimental optimization should employ a Central Composite Design (CCD) to evaluate variables like catalyst concentration, temperature, monomer-to-initiator ratio, and reaction time. For example, in atom transfer radical polymerization (ATRP), varying Tris(dodecylthio)methylstannane concentrations (50–200 mM) and monitoring polymerization kinetics via 1H^{1}\text{H} NMR can identify optimal conditions. Statistical tools like ANOVA help distinguish significant factors, while reproducibility is ensured by replicating central-point conditions .

What methodologies address contradictions in reactivity data for Tris(dodecylthio)methylstannane across different solvent systems?

Advanced
Contradictions often arise from solvent polarity effects on Sn–S bond stability. Researchers should:

  • Conduct kinetic studies in solvents of varying polarity (e.g., toluene vs. DMF) using UV-Vis or NMR to track reaction rates.
  • Perform density functional theory (DFT) calculations to model solvent interactions and transition states.
  • Validate findings with Arrhenius plots to compare activation energies across solvents.
  • Use error analysis (e.g., standard deviation from triplicate trials) to distinguish experimental noise from mechanistic variations .

How can Tris(dodecylthio)methylstannane’s ligand exchange behavior be systematically studied?

Q. Advanced

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants during ligand exchange with competing thiols or phosphines.
  • X-ray Absorption Spectroscopy (XAS) : Probes local coordination changes around the Sn center during ligand substitution.
  • Competitive Reaction Monitoring : Use GC-MS or HPLC to track displaced ligands in real time.
  • Computational Modeling : Molecular dynamics simulations predict preferred ligand orientations and exchange pathways .

What statistical frameworks are recommended for analyzing data variability in studies involving Tris(dodecylthio)methylstannane?

Q. Advanced

  • Multivariate Analysis : Principal Component Analysis (PCA) identifies hidden variables affecting reproducibility.
  • Regression Models : Correlate catalyst loading with polymer dispersity (ĐĐ) in CRP applications.
  • Error Propagation Analysis : Quantify uncertainties in kinetic rate constants derived from time-dependent NMR data.
  • Central Composite Design (CCD) : Validates robustness by testing edge cases and central replicates (e.g., ±5% variation in Sn:S ratios) .

How does the dodecylthio ligand architecture influence the steric and electronic properties of Tris(dodecylthio)methylstannane?

Q. Advanced

  • Steric Effects : Long dodecyl chains create a hydrophobic microenvironment, reducing side reactions with polar monomers. Use molecular volume calculations (e.g., Voronoi tessellation) to quantify steric bulk.
  • Electronic Effects : Ultraviolet photoelectron spectroscopy (UPS) measures electron-donating capacity of S→Sn bonds. Compare with shorter-chain analogs (e.g., methylthio derivatives) to isolate electronic contributions.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability linked to ligand decomposition .

What ethical and safety protocols are critical when handling Tris(dodecylthio)methylstannane?

Q. Basic

  • Ventilation : Use fume hoods due to potential volatility of organotin compounds.
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal contact.
  • Waste Disposal : Follow institutional guidelines for heavy metal waste.
  • Regulatory Compliance : Adhere to REACH and OSHA standards for tin-containing compounds. While no direct safety data exists for this compound, extrapolate from analogous organotin safety sheets .

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